Tris[3,5-bis(trifluoromethyl)phenyl]phosphine, also known as P(C6H3(CF3)2)3, is a research compound primarily used as a ligand in transition-metal catalyzed reactions. These reactions involve a transition metal catalyst facilitating the formation of new chemical bonds between organic molecules. The phosphine group (PPh3) in Tris[3,5-bis(trifluoromethyl)phenyl]phosphine acts as a Lewis base, donating electrons to the central metal atom and influencing its reactivity.
This specific ligand is known for its electron-withdrawing properties due to the presence of trifluoromethyl groups (CF3) on the phenyl rings. These groups draw electron density away from the phosphorus atom, making it a weaker donor compared to ligands like triphenylphosphine (PPh3). This characteristic makes Tris[3,5-bis(trifluoromethyl)phenyl]phosphine particularly suitable for reactions involving late-transition metals such as palladium, nickel, and rhodium, which often benefit from weaker binding ligands.
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine finds application in various cross-coupling reactions, a type of reaction where carbon-carbon bonds are formed between two different organic molecules. Some notable examples include:
Beyond cross-coupling reactions, Tris[3,5-bis(trifluoromethyl)phenyl]phosphine has been explored in other areas of research, including:
The key feature of P(3,5-CF3Ph)3 is its central phosphorus atom (P) bonded to three bulky 3,5-bis(trifluoromethyl)phenyl groups. The phenyl rings are substituted with electron-withdrawing trifluoromethyl (CF3) groups at the 3rd and 5th positions. This electronic structure contributes to the ligand's properties [].
P(3,5-CF3Ph)3 is primarily used as a ligand in palladium-catalyzed cross-coupling reactions. These reactions involve the formation of carbon-carbon bonds between two different organic fragments. Some examples include:
R-X + HNR2 -> R-NR2 + HX (where R and R' are organic groups, X is a leaving group like Br or Cl)
R-X + R'-B(OH)2 -> R-R' + NaX + H2O (where R and R' are organic groups, X is a leaving group)
R-X + R'-SnR3 -> R-R' + R3SnX (where R and R' are organic groups, X is a leaving group)
The exact mechanism of these reactions varies, but P(3,5-CF3Ph)3 plays a crucial role in stabilizing the intermediate palladium complexes, facilitating the desired bond formation [].
P(3,5-CF3Ph)3 is likely to be irritating to the skin and eyes. Detailed information on its specific toxicity is not readily available. As with all chemicals, it is advisable to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following safe laboratory practices [].
Irritant